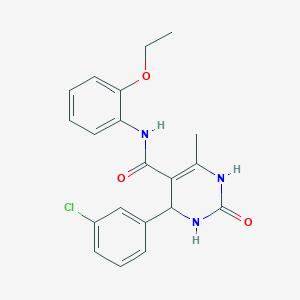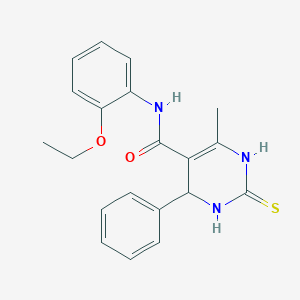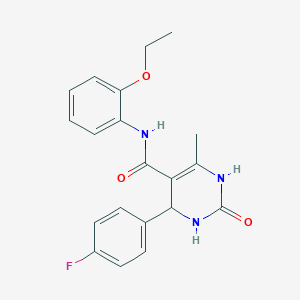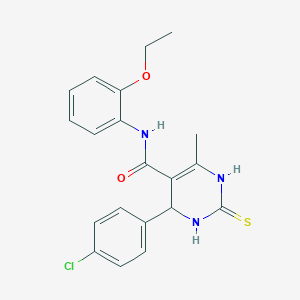![molecular formula C20H22N4S B482037 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine CAS No. 406201-36-3](/img/structure/B482037.png)
4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine” is a heterocyclic compound . It’s part of a class of compounds known as pyrimidines, which are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their derivatives have been described with a wide range of biological potential .
Molecular Structure Analysis
Pyrimidines are integral parts of DNA and RNA and impart diverse pharmacological properties . The specific molecular structure of “this compound” is not detailed in the available resources.Wirkmechanismus
The exact mechanism of action of 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of topoisomerase II, which is an enzyme involved in DNA replication and repair. It has also been suggested that the compound may act by disrupting the cell membrane of microorganisms, thereby inhibiting their growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. In vitro studies have shown that the compound can inhibit the growth and proliferation of cancer cells, fungi, and bacteria. In addition, it has also been found to have anti-inflammatory and neuroprotective effects. In vivo studies have shown that the compound can reduce tumor growth and improve survival rates in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine in lab experiments is its broad-spectrum activity against various microorganisms and cancer cells. This makes it a useful tool for studying the mechanisms of action of different drugs and for developing new therapies. However, one of the limitations of using this compound is its potential toxicity. In vitro and in vivo studies have shown that the compound can be toxic to normal cells at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine. One direction is to further investigate its potential as an anticancer agent. Studies could focus on optimizing the synthesis method to improve the compound's efficacy and reducing its toxicity. Another direction is to explore its potential as an anti-inflammatory and neuroprotective agent. Studies could focus on identifying the specific cellular processes that are affected by the compound and developing new therapies based on these findings. Finally, future research could focus on developing new derivatives of the compound with improved efficacy and reduced toxicity.
Synthesemethoden
The synthesis of 4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine involves the reaction of 2-aminothiophenol with 1,3-dibromo-2-propanone, followed by reaction with benzylamine and piperazine. The final product is obtained after purification through column chromatography. This synthesis method has been reported in several scientific studies and has been found to be effective and efficient.
Wissenschaftliche Forschungsanwendungen
4-(4-benzyl-1-piperazinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine has shown potential therapeutic applications in various scientific studies. It has been found to have anticancer, antifungal, and antibacterial properties. In addition, it has also been studied for its potential as an anti-inflammatory and neuroprotective agent. The compound has been tested in vitro and in vivo, and has shown promising results in all these applications.
Eigenschaften
IUPAC Name |
12-(4-benzylpiperazin-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),8,10-tetraene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4S/c1-2-5-15(6-3-1)13-23-9-11-24(12-10-23)19-18-16-7-4-8-17(16)25-20(18)22-14-21-19/h1-3,5-6,14H,4,7-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUNLHPDPRSDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=NC=NC(=C23)N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
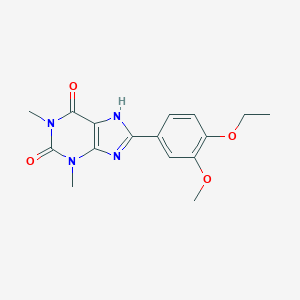
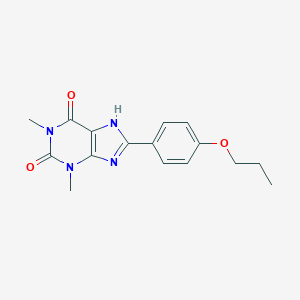
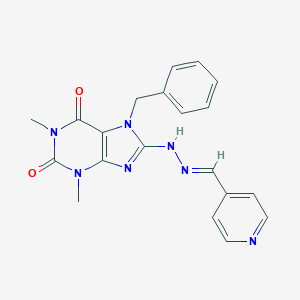


![2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]-3-(4-chlorophenyl)-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B481993.png)
![2-(((1H-benzo[d]imidazol-2-yl)methyl)thio)-6-methyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B481994.png)
